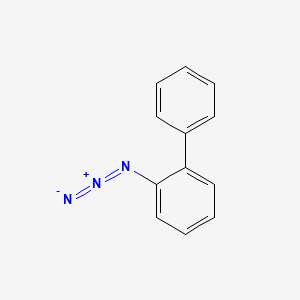

2-Azidobiphenyl

描述

Structure

3D Structure

属性

IUPAC Name |

1-azido-2-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c13-15-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUMDYYHOXIUBIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226886 | |

| Record name | 1,1'-Biphenyl, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7599-23-7 | |

| Record name | 1,1'-Biphenyl, 2-azido- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007599237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azidobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azidobiphenyl and Substituted Analogues

Diazotization and Azide (B81097) Substitution Routes

One of the most traditional and widely used methods for the synthesis of aryl azides is the diazotization of an aromatic amine followed by substitution with an azide salt. This two-step, one-pot procedure is highly effective for producing 2-azidobiphenyl from its corresponding amine.

The primary precursor for this route is 2-aminobiphenyl (B1664054). The synthesis involves the transformation of the amino group into a diazonium salt, which is a versatile intermediate in aromatic chemistry. scielo.br The reaction is typically initiated by treating an acidic solution of 2-aminobiphenyl with a source of nitrous acid, most commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid or sulfuric acid. organic-chemistry.org This process is conducted at low temperatures, typically between 0 and 5 °C, to ensure the stability of the resulting diazonium salt.

The general mechanism for diazotization is as follows:

Formation of nitrous acid from sodium nitrite and a strong acid.

Protonation of nitrous acid, followed by the loss of water to form the nitrosonium ion (NO⁺).

Electrophilic attack of the nitrosonium ion on the nitrogen atom of the primary amino group of 2-aminobiphenyl.

Deprotonation and subsequent tautomerization, followed by elimination of water, to yield the 2-biphenyldiazonium salt.

This intermediate is highly reactive and is typically used immediately without isolation. organic-chemistry.org

Following the successful formation of the 2-biphenyldiazonium salt, the azido (B1232118) group is introduced by nucleophilic substitution. A solution of an azide salt, typically sodium azide (NaN₃), is added to the cold diazonium salt solution. nih.gov The azide ion (N₃⁻) displaces the diazonium group (N₂), which is an excellent leaving group due to the high stability of the liberated dinitrogen gas. nih.gov This reaction, often referred to as a Sandmeyer-type reaction, proceeds readily to form the final this compound product.

2-Aminobiphenyl + NaNO₂ + 2HX → [2-Ph-C₆H₄N₂]⁺X⁻ + NaX + 2H₂O

[2-Ph-C₆H₄N₂]⁺X⁻ + NaN₃ → 2-Ph-C₆H₄N₃ + N₂ + NaX

This method is robust and applicable to a wide range of substituted anilino biphenyl (B1667301) derivatives, allowing for the synthesis of various analogues. scielo.br

Functionalization of Biphenyl Scaffolds for Azide Incorporation

Modern synthetic strategies often involve the construction of the core biphenyl structure using powerful cross-coupling reactions, which allow for greater flexibility and control over the substitution patterns of the final product.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl systems. nih.govmdpi.com This palladium-catalyzed reaction couples an organoboron compound (like an arylboronic acid) with an organohalide. nih.gov This strategy can be employed to synthesize 2-aminobiphenyl, the direct precursor for the diazotization route.

A common approach involves the coupling of 2-bromoaniline (B46623) with phenylboronic acid. nih.gov The reaction conditions are carefully optimized, typically involving a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of 2-Aminobiphenyl Precursors

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 2-Bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | ~85% |

| 2-Iodoaniline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | ~90% |

| 1-Bromo-2-nitrobenzene (B46134) | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | ~95% |

This table presents typical, generalized conditions. Actual results may vary based on specific substrate and procedural details.

Alternatively, one can first synthesize a substituted 2-nitrobiphenyl (B167123) via Suzuki coupling (e.g., from 1-bromo-2-nitrobenzene and phenylboronic acid), which can then be reduced to the corresponding 2-aminobiphenyl before proceeding with diazotization and azidation. This route is advantageous when the desired substitution pattern is more readily accessible on the nitroaromatic starting material.

Azido transfer, or diazo transfer, represents an alternative method for converting primary amines directly into azides, bypassing the need for in situ generation of nitrous acid. organic-chemistry.org These reactions utilize reagents that can efficiently transfer a diazo group (N₂) to a nucleophile. For primary amines, this ultimately results in the formation of an azide.

Key reagents for this transformation include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. organic-chemistry.org Imidazole-1-sulfonyl azide, often used as its stable hydrochloride salt, is considered a safer alternative to the potentially explosive triflyl azide. organic-chemistry.org The reaction typically involves treating the amine (2-aminobiphenyl) with the diazo-transfer reagent in the presence of a base and often a metal catalyst like copper(II) sulfate.

The general process is:

R-NH₂ + "N₃-Source" → R-N₃ + Byproducts

This method is valued for its mild conditions and broad functional group tolerance. organic-chemistry.org It provides a direct conversion of the amine to the azide, which can be advantageous in multi-step syntheses where harsh acidic conditions of diazotization are undesirable. scripps.edu

Table 2: Comparison of Azide Introduction Methods

| Method | Precursor | Key Reagents | Conditions | Advantages | Disadvantages |

| Diazotization/Substitution | 2-Aminobiphenyl | NaNO₂, HCl, NaN₃ | 0-5 °C, Aqueous Acid | Inexpensive, well-established | Unstable intermediate, harsh acidic conditions |

| Azido Transfer | 2-Aminobiphenyl | Imidazole-1-sulfonyl azide | Mild, often requires a base and catalyst | Mild conditions, good functional group tolerance | Reagents can be expensive or hazardous |

Preparative Scale Synthesis Considerations

When scaling up the synthesis of this compound, several factors must be carefully considered to ensure safety, efficiency, and purity. The diazotization route is commonly used for larger scales due to the low cost of reagents. However, significant safety precautions are necessary.

Thermal Stability: Aryl azides and diazonium salts can be thermally unstable and potentially explosive, especially in concentrated or solid form. Reactions should be maintained at low temperatures, and the product should be handled with care, avoiding heat, shock, and friction.

Off-Gassing: The azide substitution step liberates nitrogen gas, and the initial diazotization can produce nitrogen oxides. The reaction must be performed in a well-ventilated area with appropriate gas scrubbing if necessary.

Hydrazoic Acid Formation: The use of sodium azide in an acidic medium can generate highly toxic and explosive hydrazoic acid (HN₃). Careful control of pH and addition rates is crucial to minimize this risk. Quenching any residual azide with a reducing agent like sodium nitrite or sodium bisulfite before workup is a standard safety procedure.

Purification: On a larger scale, purification by column chromatography can be cumbersome. Alternative methods such as distillation (with extreme caution due to thermal instability), crystallization, or extraction are often preferred.

For syntheses employing Suzuki cross-coupling, considerations include the cost of the palladium catalyst and ligands, the efficiency of catalyst removal from the final product, and the management of solvent waste. Despite the higher initial costs, the robustness and high yields of these reactions can make them viable for preparative scale work, particularly in industrial or pharmaceutical settings. nih.gov

Reactive Intermediates Generated from 2 Azidobiphenyl

Aryl Nitrene Formation and Characteristics

Upon photolysis or thermolysis, 2-azidobiphenyl loses a nitrogen molecule to form a 2-biphenylnitrene intermediate. This nitrene can exist in different electronic states, influencing its subsequent reactivity.

Singlet Nitrenes Derived from this compound

The initial nitrene formed from the photolysis of this compound is generally considered to be in a singlet electronic state. Singlet nitrenes are characterized by having paired electrons in their p-orbitals, allowing them to undergo concerted reactions such as intramolecular cyclization. For this compound, the singlet nitrene readily undergoes an intramolecular electrophilic attack on the adjacent phenyl ring, leading to the formation of carbazole (B46965) via a cyclization process rsc.orgrsc.orgacs.orgacs.org. This pathway is highly efficient and often results in high yields of carbazole. Studies have indicated that this cyclization proceeds via a concerted mechanism, which is favored by the singlet state rsc.org.

Triplet Nitrenes from this compound and Intersystem Crossing

While the initial photolysis often yields a singlet nitrene, intersystem crossing (ISC) to the triplet state can occur. Triplet nitrenes have unpaired electrons in their p-orbitals, leading to different reactivity patterns compared to singlet nitrenes. In the case of this compound, triplet nitrenes can lead to the formation of azo-compounds or undergo other reactions that are less common for singlet nitrenes oup.comresearchgate.net. Research has shown that under cryogenic conditions, the singlet nitrene derived from this compound can intersystem cross to the triplet state researchgate.netacs.org. The relative populations of singlet and triplet nitrenes can be influenced by factors such as temperature, solvent, and the presence of sensitizers rsc.org.

Direct Spectroscopic Observation of Nitrene Intermediates

The transient nature of nitrenes makes their direct observation challenging. However, advanced spectroscopic techniques have enabled their characterization. Laser flash photolysis (LFP) coupled with UV-Vis and IR detection has been instrumental in identifying and studying these intermediates. For instance, singlet 2-biphenylnitrene has been observed with a characteristic absorption maximum (λmax) around 410 nm and a short lifetime (τ ≈ 59 ns) in glassy matrices at low temperatures acs.org. ESR spectroscopy has also provided evidence for the existence of triplet nitrenes, detecting characteristic triplet signals oup.comresearchgate.netresearchgate.net. In some solid-state studies, the nitrene produced was almost superimposed on the original this compound, making its structural determination obscure, but its presence was confirmed by ESR and IR measurements researchgate.netresearchgate.net.

Nitrenium Ion Generation and Reactivity

Under specific conditions, particularly in the presence of strong acids or Lewis acids, this compound can also lead to the formation of nitrenium ions. These are positively charged nitrogen species, which are highly electrophilic.

Lewis Acid-Promoted Azide (B81097) Fragmentation

The reaction of this compound with strong Lewis acids, such as boron trifluoride (BF₃), can promote the fragmentation of the azide group, leading to the generation of a nitrenium ion intermediate. This process involves the complexation of the Lewis acid with the azide, followed by the extrusion of nitrogen and the formation of a nitrenium-borontrihalide complex. This complex can then undergo intramolecular electrophilic cyclization to yield carbazole with high efficiency (up to 91%) researchgate.net. The reaction mimics the thermal decomposition pathway of this compound to carbazole via a nitrene intermediate, suggesting a similar concerted mechanism involving a singlet nitrenium ion researchgate.net. The reactivity can be modulated by the strength of the Lewis acid; for instance, using a weaker Lewis acid like PhBCl₂ can lead to a mixture of carbazole and N-phenylbiphenyl-2-amine researchgate.net.

Complexation with Boron Derivatives

Boron derivatives, particularly Lewis acidic boron compounds, play a significant role in the generation and stabilization of nitrenium ions from azides. As mentioned above, BF₃ is a potent reagent for this transformation researchgate.net. The interaction of BF₃ with the azide group facilitates the departure of nitrogen and the formation of a nitrenium-boron complex. This complexation can stabilize the otherwise transient nitrenium ion, allowing for its characterization and subsequent reaction. The reaction of this compound with BF₃•OEt₂ at temperatures above 60°C also leads to carbazole and/or 2-(arylamino)biphenyl, depending on competitive intra- or intermolecular reactions researchgate.net.

Other Transient Species in this compound Decompositions

The photochemical decomposition of this compound is a complex process involving the generation of several transient species beyond the initial nitrene intermediate. Among these, azirine intermediates and isocarbazole photoproducts have been identified as significant players in the reaction pathway, contributing to the ultimate formation of carbazole derivatives.

Azirine Intermediates

Table 1: Azirine Intermediates from this compound Decomposition

| Intermediate Name | λmax (nm) | Lifetime (ns) | Key Reactions / Notes |

| Benzazirine (1e) | 305 | 12 | Formed from singlet nitrene; reversibly opens to azacycloheptatetraene. researchgate.netacs.org |

Isocarbazole Photoproducts

Isocarbazole photoproducts represent primary transient species that play a crucial role in the photochemistry of 2-azidobiphenyls. rsc.org These intermediates are detected during the photolysis of this compound, particularly when studied in crystalline solids and aqueous nanocrystalline suspensions. researchgate.netrsc.orgacs.orgscience.govscience.govresearchgate.netcolab.wsscience.gov They are formed from the ortho-biphenylnitrene intermediate. researchgate.netacs.org In fluid solution, isocarbazole (designated as 4 in some literature) has been characterized with a lifetime of approximately 70 nanoseconds (ns) and an absorption maximum at 430 nm. researchgate.netacs.org A key characteristic of isocarbazoles is their propensity to undergo a formal 1,5-hydrogen shift reaction, a process that leads to the formation of carbazole products. researchgate.netacs.orgacs.orgscience.govcolab.ws This hydrogen migration can occur over time scales ranging from a few nanoseconds to several microseconds. acs.orgscience.govcolab.ws Theoretical calculations have also predicted that isocarbazole intermediates may exhibit strong absorption bands in the visible region of the spectrum, with one prediction indicating a band at 474 nm. researchgate.net The isocarbazole intermediates are thus pivotal in the mechanistic pathway, serving as precursors that rearrange to yield the final carbazole products. researchgate.netacs.orgrsc.orgacs.orgscience.govcolab.ws

Table 2: Isocarbazole Photoproducts from this compound Decomposition

| Intermediate Name | λmax (nm) | Lifetime (ns) | Key Reactions / Notes |

| Isocarbazole (4) | 430 | 70 | Primary transient species; undergoes 1,5-H shift to form carbazole. researchgate.netacs.org |

| Isocarbazole (predicted) | 474 | - | Predicted absorption band. researchgate.net |

Compound List:

this compound

Benzazirine

Isocarbazole

Intramolecular Reactivity and Cyclization Pathways of 2 Azidobiphenyl

Carbazole (B46965) Formation via Nitrene Insertion and Cyclization

The transformation of 2-azidobiphenyl into carbazole is a well-established reaction that proceeds through a nitrene intermediate. The nature of this intermediate (singlet or triplet) and the reaction conditions significantly influence the reaction's outcome and efficiency.

Thermal Cyclization to Carbazoles

Thermal decomposition of this compound is a direct route to carbazole, typically involving high temperatures. The primary pathway involves the extrusion of nitrogen gas to form a 2-biphenylnitrene, which then undergoes intramolecular cyclization.

The conversion of this compound to carbazole is widely considered to proceed via a concerted cyclization mechanism involving a singlet nitrene researchgate.netrsc.orgrsc.orglookchem.comumich.edu. Several lines of evidence support this:

Singlet vs. Triplet Nitrenes: Under conditions that promote the formation of singlet nitrenes (e.g., thermal decomposition or UV irradiation with singlet-promoting sensitizers like aromatic hydrocarbons), carbazole is the predominant product researchgate.netrsc.org. In contrast, when triplet nitrenes are generated (e.g., via photosensitization with ketones or through heavy atom effects), the formation of phenanthridine (B189435) is favored, indicating a different reaction pathway researchgate.netrsc.orgrsc.org.

Concerted Cyclization: Studies suggest that the cyclization involves a concerted attack of the nitrene onto the adjacent phenyl ring, potentially through a [4+1] or [4+2] cycloaddition-like process umich.edunih.gov. This concerted pathway, involving a π⁴ system, is characteristic of singlet nitrenes umich.edu. The intramolecular nature of the reaction is crucial, as evidenced by the poor yields of carbazole analogues from N-2-nitrenophenyl heterocycles where the concertedness is hindered by a "bridgehead" nitrogen rsc.orgrsc.org.

Intermediate Species: Laser flash photolysis studies have revealed that the initially formed 2-biphenylnitrene rapidly partitions between forming isocarbazole and benzazirine intermediates acs.org. Isocarbazole, in particular, undergoes a 1,5-hydrogen shift to yield carbazole acs.org. The observation of a modest kinetic isotope effect (KIE ≈ 1.9) in the photolysis of this compound suggests that the singlet nitrene does not insert directly into the C–H bond but rather adds to the carbon atom nih.gov.

The presence and position of substituents on the biphenyl (B1667301) rings of this compound can significantly influence the yield and regioselectivity of the carbazole formation.

General Trends: While many substituents are tolerated, certain groups can affect the reaction efficiency nih.gov. Electron-donating and electron-withdrawing groups on the phenyl rings have been shown to impact carbazole yields nih.govnih.gov.

Specific Substituent Effects:

Electron-deficient substituents at the R² position (e.g., fluorine or chlorine) generally lead to high yields of the corresponding carbazoles nih.gov.

A methyl group at the R² position, however, can reduce the conversion and yield compared to unsubstituted or electron-deficient analogues nih.gov.

Substituents at the R⁴ position, whether electron-donating or electron-withdrawing, are typically well tolerated nih.gov.

Electron-donating groups at the R¹ position have also been found to be compatible with the reaction nih.gov.

Table 1: Influence of Substituents on Thermal Carbazole Yields

| Substrate (this compound Derivative) | Substituent Position | Yield (%) | Reference |

| Unsubstituted | - | 76 | thieme-connect.de |

| 2-Methyl-2'-azidobiphenyl | R² = CH₃ | ~100 (4-methylcarbazole) | researchgate.netrsc.org |

| 2,4,6-Trimethyl-2'-azidobiphenyl | R² = CH₃, R⁴ = CH₃, R⁶ = CH₃ | Both Carbazole and Phenanthridine observed at >300°C | rsc.org |

| Various Substituted | R¹ | Tolerated | nih.gov |

| Various Substituted | R² = F, Cl | High Yield | nih.gov |

| Various Substituted | R² = CH₃ | Reduced Yield | nih.gov |

| Various Substituted | R⁴ = Electron-donating/withdrawing | Tolerated | nih.gov |

Kinetic investigations of the thermolysis of this compound provide insights into the reaction mechanism and the transient species involved.

Nitrene Lifetime and Partitioning: In fluid solution, the 2-biphenylnitrene generated from this compound has a very short lifetime, partitioning rapidly (τ < 10 ns) between the formation of isocarbazole (τ = 70 ns) and benzazirine (τ = 12 ns) acs.org. The isocarbazole intermediate subsequently undergoes a 1,5-hydrogen shift to form carbazole on the millisecond timescale acs.org.

Temperature Effects: Elevated temperatures can influence the product distribution. For instance, in photosensitized reactions, increasing the photolysis temperature can diminish azo-compound formation and increase phenanthridine yields, suggesting a shift towards triplet nitrene pathways or alternative decomposition routes researchgate.netrsc.org.

Catalytic Effects: While not strictly thermolysis, rhodium(II) carboxylates can catalyze carbazole formation from biaryl azides at milder temperatures (e.g., 60°C) nih.gov. Studies using these catalysts suggest that the electronic nature of substituents can influence the rate-determining step, and the ability of the catalyst to reverse thermal regioselectivity indicates that free nitrenes may not be the sole intermediates in these catalyzed reactions nih.govnih.gov.

Photochemical Cyclization to Carbazoles

Photochemical methods offer an alternative to thermal cyclization, often allowing the reaction to proceed at lower temperatures, which can be advantageous for substrates with thermally labile functional groups thieme-connect.de.

The photolysis of this compound, typically initiated by UV or visible light, leads to the extrusion of nitrogen and subsequent cyclization to carbazole researchgate.netlookchem.comthieme-connect.deresearchgate.netrsc.orgcolab.ws.

Mechanism and Conditions: Photochemical decomposition of this compound generates the nitrene intermediate, which then cyclizes to form carbazole lookchem.comthieme-connect.de. This process can be promoted by UV irradiation lookchem.comthieme-connect.de. More recently, visible light has been employed, often in conjunction with photocatalysts or specific solvents like water, demonstrating milder and more sustainable approaches researchgate.netcolab.ws.

Yields and Selectivity: Photochemical routes generally provide lower yields compared to optimized thermal methods, and reaction times can be longer thieme-connect.de. However, the advantage lies in the ambient temperature operation, making it suitable for sensitive substrates thieme-connect.de. The reaction exhibits good functional group tolerance, allowing for the synthesis of various substituted carbazoles and even complex natural alkaloids researchgate.netcolab.ws.

Sensitization: The nature of the sensitizer (B1316253) used in photochemical reactions can influence the spin state of the generated nitrene. Aromatic hydrocarbons, which transfer singlet energy, favor carbazole formation, while ketones, which transfer triplet energy, tend to promote the formation of phenanthridine researchgate.net.

Visible Light Photoredox Catalysis: Modern approaches utilize visible light photocatalysis, often in aqueous media, to achieve carbazole synthesis from 2-azidobiphenyls researchgate.netcolab.ws. These methods can be highly efficient, with yields reaching up to 91% using specific photocatalysts like Ir(ppy)₃ researchgate.net. The use of water as a co-solvent and the mild reaction conditions highlight the potential for greener synthetic methodologies researchgate.netcolab.ws.

Table 2: Comparison of Thermal vs. Photochemical Cyclization of this compound

| Method | Typical Temperature | Typical Yield (%) | Key Features | References |

| Thermal | High (>180°C) | ~76-80% | Direct N₂ extrusion, faster, higher yields, requires elevated temperatures. | lookchem.comthieme-connect.de |

| Photochemical | Room Temperature | ~68-78% | Lower yields, longer reaction times, suitable for thermally labile groups. | lookchem.comthieme-connect.de |

| Visible Light Photochemical | Ambient | Up to ~91% | Mild conditions, water as co-solvent, good functional group tolerance. | researchgate.netcolab.ws |

Compound List:

this compound

Carbazole

Nitrene

Singlet Nitrene

Triplet Nitrene

Phenanthridine

Isocarbazole

Benzazirine

Azacycloheptatetraene

Role of Singlet and Triplet Nitrenes in Photocyclization

The photochemical decomposition of this compound involves the loss of molecular nitrogen (N₂) to generate a nitrene intermediate. This nitrene can exist in two spin states: singlet and triplet. The spin state of the nitrene significantly influences the subsequent reaction pathways and product distribution wikipedia.org. Upon photolysis, this compound initially forms an excited state that can either relax to a singlet nitrene or undergo intersystem crossing (ISC) to a triplet nitrene wikipedia.orgiastate.edu.

Singlet nitrenes are generally more reactive and can undergo concerted reactions, such as direct C-H insertion, often with retention of stereochemistry wikipedia.org. Studies on this compound suggest that its photocyclization to carbazole proceeds via a singlet nitrene intermediate, as evidenced by the high yields of carbazole under conditions that favor singlet states researchgate.net. In contrast, triplet nitrenes are thermodynamically more stable but react stepwise, allowing for free rotation and potentially leading to different product mixtures wikipedia.org. The relative proportions of singlet and triplet nitrenes formed depend on factors such as the wavelength of light used, the presence of sensitizers, and the surrounding medium wikipedia.orgiastate.edu. For instance, triplet sensitizers can promote the formation of triplet nitrenes, potentially altering the reaction's selectivity compared to direct photolysis researchgate.net.

Reaction Selectivity in Crystalline and Solution States

The phase in which the photocyclization of this compound occurs plays a crucial role in its reaction selectivity and kinetics nih.govacs.orgresearchgate.netoup.com. In the crystalline state, reactions often proceed via a crystal-to-crystal reconstructive phase transition, leading to highly ordered arrangements of molecules nih.govacs.org. This ordered environment can enforce specific reaction pathways, resulting in enhanced selectivity and simplified kinetics compared to solution-phase reactions nih.govacs.orgresearchgate.net.

Studies using aqueous nanocrystalline suspensions of this compound have demonstrated that crystalline samples transform quantitatively into carbazole products with high selectivity nih.govacs.org. While the initial steps of the reaction in the solid state are often too fast to be resolved by standard techniques (e.g., ~8 ns), the subsequent transformations, such as 1,5-H shifts, can be followed over nanosecond to microsecond timescales nih.govacs.org. In contrast, solution-phase photolysis of this compound can lead to a mixture of products, including azo compounds, due to less constrained molecular arrangements and potentially different nitrene spin state populations researchgate.netoup.com. The precise selectivity in solution can be influenced by solvent polarity, viscosity, and the presence of additives researchgate.netoup.comresearchgate.net. For example, cryogenic temperature studies have shown that the ratio of azo compound to carbazole formation from this compound varies significantly with temperature, with higher temperatures favoring carbazole formation oup.com.

Visible-Light Activated Processes in Carbazole Synthesis

Recent advancements have focused on utilizing visible-light photocatalysis for the synthesis of carbazoles from 2-azidobiphenyls, offering milder reaction conditions and avoiding the need for high-energy UV radiation or metal catalysts in some cases researchgate.netcolab.ws. These visible-light-promoted reactions often employ photocatalysts, such as iridium complexes (e.g., Ir(ppy)₃), which absorb visible light and initiate the catalytic cycle researchgate.net.

These protocols have demonstrated efficiency in aqueous media, making them attractive for biochemical applications researchgate.netcolab.ws. The reaction tolerates a variety of substituents on the biphenyl moieties and has been successfully applied in the synthesis of complex natural products like glycoborine and clausine alkaloids researchgate.netcolab.ws. The mechanism typically involves the photocatalyst generating reactive species that facilitate the decomposition of the azide (B81097) and subsequent cyclization to form the carbazole ring researchgate.netcolab.ws. Some visible-light-activated processes can proceed without an external photocatalyst, relying on the inherent properties of the substrate or the solvent system colab.ws.

Transition Metal-Catalyzed Carbazole Synthesis

Transition metal catalysis offers robust and selective methods for synthesizing carbazoles from this compound and related precursors. Among the most effective catalysts are rhodium(II) complexes, which facilitate intramolecular C–H amination reactions.

Rhodium(II)-Catalyzed Intramolecular C–H Amination

Rhodium(II) carboxylates, such as Rh₂(O₂CC₃F₇)₄ and Rh₂(O₂CC₇H₁₅)₄, are highly effective catalysts for the intramolecular C–H amination of 2-azidobiphenyls, leading to the formation of carbazoles nih.govtandfonline.comnih.govorganic-chemistry.org. These reactions typically proceed under mild conditions (e.g., 60°C) in the presence of molecular sieves, which are crucial for achieving reproducible yields nih.gov. The use of rhodium(II) catalysts provides a significant advantage over thermal or photochemical methods, offering improved selectivity and functional group tolerance nih.govnih.gov.

The synthesis of the requisite this compound precursors often involves Suzuki cross-coupling followed by a diazotization/azidation sequence nih.gov. The rhodium-catalyzed cyclization efficiently generates carbazoles with molecular nitrogen (N₂) as the sole byproduct nih.gov. This method has been employed to synthesize a wide array of carbazole derivatives, with yields ranging from 65% to 98% tandfonline.comnih.gov. The choice of the rhodium carboxylate ligand can influence the reaction's conversion and regioselectivity, with electron-rich ligands sometimes leading to different outcomes compared to electron-poor ones nih.gov.

Mechanistic Insight into Metal-Nitrenoid Intermediates

The mechanism of rhodium(II)-catalyzed carbazole formation from this compound is believed to involve a metal-nitrenoid intermediate nih.govnih.govdrivergroupchemistry.comlibretexts.orgresearchgate.netorganic-chemistry.org. Upon decomposition of the azide, the rhodium catalyst forms a rhodium nitrenoid species. This highly reactive intermediate then undergoes an intramolecular C–H amination reaction, forming the C–N bond and closing the carbazole ring nih.govdrivergroupchemistry.comorganic-chemistry.org.

Mechanistic studies, including intramolecular competition experiments and kinetic isotope effect studies, have provided insights into the C–N bond formation step nih.govdrivergroupchemistry.comresearchgate.net. These studies suggest that the rhodium nitrenoid undergoes a 5-atom, 4π-electron electrocyclization process nih.govdrivergroupchemistry.comresearchgate.net. The electronic properties of the biaryl π-system can influence the rate of rhodium nitrenoid formation, with electron-donating groups accelerating the process nih.govresearchgate.net. The ability of rhodium catalysts to reverse the regioselectivity observed in thermal decomposition further supports the involvement of a metal-nitrenoid intermediate rather than a free nitrene nih.gov.

Regioselectivity and Scope of Catalytic Cyclization

The rhodium(II)-catalyzed intramolecular C–H amination of 2-azidobiphenyls generally exhibits good regioselectivity and a broad scope, allowing for the synthesis of diverse carbazole derivatives nih.govtandfonline.comnih.gov. The regioselectivity of the cyclization is influenced by the electronic and steric properties of the substituents on the biphenyl system nih.govnih.gov. For instance, steric interactions between the catalyst's ligands and the substrate can favor functionalization at less sterically hindered C–H bonds nih.gov.

The scope of the reaction has been demonstrated by the synthesis of over 23 different carbazole derivatives using substituted 2-azidobiphenyls tandfonline.comnih.gov. The reaction is compatible with various functional groups, making it a versatile tool for constructing complex carbazole architectures, including those found in natural products researchgate.netcolab.wsnih.govtandfonline.comnih.gov. The catalytic system has been shown to be effective for both simple and substituted 2-azidobiphenyls, highlighting its broad applicability in carbazole synthesis.

Alternative Cyclization Pathways to Carbazoles

While the direct Cadogan cyclization of 2-nitrobiphenyls is a well-established route to carbazoles, related precursors and variations of this process also yield carbazole structures.

Cadogan Cyclization Analogues from Related Precursorshrpatelpharmacy.co.inwikipedia.org

The Cadogan reaction typically involves the reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents like triethyl phosphite (B83602) to form carbazoles researchgate.netbeilstein-journals.orgumich.edursc.orgncl.res.in. Analogous pathways utilizing azido (B1232118) precursors also lead to carbazoles. For instance, the thermocylization of 2-azidobiphenyls is known to proceed via a nitrene intermediate that undergoes intramolecular C-H insertion to form the carbazole skeleton researchgate.net. Studies have shown that the reaction of this compound with BF₃ gas can yield carbazole in high yields (up to 91%) through an intramolecular electrophilic 1,5-cyclization of a nitrenium-borontrihalide complex researchgate.net.

Formation of Other Nitrogen Heterocycles

Beyond carbazoles, the nitrene intermediates derived from this compound and related compounds can participate in pathways leading to other important nitrogen heterocycles.

Phenanthridine Derivatives from 2-Nitrenobiphenylsbeilstein-journals.orgsioc-journal.cn

The nitrene generated from this compound can undergo intramolecular cyclization to form phenanthridines researchgate.netoup.com. Specifically, the photolysis of this compound derivatives has been shown to yield phenanthridine derivatives researchgate.netoup.com. For example, the low-temperature photolysis of 2-azido-2'-methylbiphenyl and 2-azido-2',4',6'-trimethylbiphenyl leads to triplet-derived phenanthridine derivatives as major products researchgate.netoup.com. Research also indicates that 2-nitrenobiphenyls can cyclize to form phenanthridines through intramolecular C-N bond formation beilstein-journals.org.

Phenazine (B1670421) Formation from Diazidobiphenylssioc-journal.cn

In the case of diazidobiphenyls, alternative cyclization pathways can occur. The low-temperature photolysis of 2,2'-diazidobiphenyls in a rigid matrix has been observed to produce phenazines as minor products. This phenazine formation is attributed to the cleavage of the 1,1'-C-C bond of the biphenyl nucleus, suggesting the involvement of aziridine (B145994) intermediates researchgate.netoup.com.

Ring Expansion Reactions with Related Azido-Dione Systemsrsc.orgarchive.org

Ring expansion reactions involving azido-dione systems, often related to cyclic structures, can lead to the formation of novel heterocyclic scaffolds. For instance, a novel ring expansion of 2-azido-2-phenyl-indan-1,3-dione has been described, where treatment with primary amines and cesium carbonate yields 3-amino-2,3-dihydroisoquinoline-1,4-diones nih.gov. Further reaction with amino acid methyl esters leads to a tricyclic 1,10a-dihydroimidazo-isoquinoline-2,5,10-trione scaffold nih.gov. While not directly involving biphenyls, these studies highlight the versatility of azido groups in ring expansion chemistry to generate complex heterocycles.

Substituent Effects on Intramolecular Reactivity

The presence of substituents on the biphenyl core can significantly influence the intramolecular reactivity of the azide group and the subsequent cyclization pathways. Substituents can affect the electron density of the aromatic rings, thereby altering the stability and reactivity of the nitrene intermediate. Electron-donating groups generally activate the aromatic ring, potentially facilitating C-H insertion reactions, while electron-withdrawing groups can deactivate the ring or alter the regioselectivity of cyclization lumenlearning.comlibretexts.orgminia.edu.eghrpatelpharmacy.co.in. For example, studies on substituted azidobiphenyls have shown that steric and electronic effects of substituents can influence the product distribution, favoring certain cyclization pathways over others researchgate.netoup.com. The migratory aptitude of substituents attached to boron in reactions with this compound and Lewis acids, for instance, can dictate whether intramolecular cyclization to carbazole or intermolecular reaction occurs researchgate.net.

Compound Table

| Compound Name | Chemical Formula | CAS Number |

| This compound | C₁₂H₉N₃ | [Search for CAS Number] |

| 2-Nitrobiphenyl (B167123) | C₁₂H₉NO₂ | [Search for CAS Number] |

| 2-Nitrenobiphenyl | C₁₂H₈N | [Not a stable compound, intermediate] |

| Diazidobiphenyl | C₁₂H₈N₆ | [Specific isomer needed, e.g., 2,2'-Diazidobiphenyl] |

| Phenanthridine | C₁₃H₉N | 229-87-8 |

| Phenazine | C₁₂H₈N₂ | 92-82-0 |

| Carbazole | C₁₂H₉N | 86-74-8 |

| 2-Azido-2-phenyl-indan-1,3-dione | C₁₅H₉N₃O₂ | [Search for CAS Number] |

| 3-amino-2,3-dihydroisoquinoline-1,4-dione | C₉H₈N₂O₂ | [Search for CAS Number] |

| 1,10a-dihydroimidazo-isoquinoline-2,5,10-trione | C₁₁H₆N₂O₃ | [Search for CAS Number] |

The intramolecular reactivity of this compound is a significant area of study in organic synthesis, particularly concerning the formation of nitrogen-containing heterocyclic compounds. Upon thermal or photochemical activation, the azide group (-N₃) of this compound can extrude nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. This nitrene is prone to various intramolecular cyclization reactions, leading to the formation of diverse ring systems.

Alternative Cyclization Pathways to Carbazoles

While the direct Cadogan cyclization of 2-nitrobiphenyls is a well-established route to carbazoles, related precursors and variations of this process also yield carbazole structures.

Cadogan Cyclization Analogues from Related Precursorshrpatelpharmacy.co.inwikipedia.org

The Cadogan reaction typically involves the reductive cyclization of 2-nitrobiphenyls using organophosphorus reagents like triethyl phosphite to form carbazoles researchgate.netbeilstein-journals.orgumich.edursc.orgncl.res.in. Analogous pathways utilizing azido precursors also lead to carbazoles. For instance, the thermocylization of 2-azidobiphenyls is known to proceed via a nitrene intermediate that undergoes intramolecular C-H insertion to form the carbazole skeleton researchgate.net. Studies have shown that the reaction of this compound with BF₃ gas can yield carbazole in high yields (up to 91%) through an intramolecular electrophilic 1,5-cyclization of a nitrenium-borontrihalide complex researchgate.net.

Formation of Other Nitrogen Heterocycles

Beyond carbazoles, the nitrene intermediates generated from this compound and related compounds can participate in pathways leading to other important nitrogen heterocycles.

Phenanthridine Derivatives from 2-Nitrenobiphenylsbeilstein-journals.orgsioc-journal.cn

The nitrene intermediate derived from this compound can undergo intramolecular cyclization to form phenanthridines researchgate.netoup.com. Specifically, the photolysis of this compound derivatives has been shown to yield phenanthridine derivatives researchgate.netoup.com. For example, the low-temperature photolysis of 2-azido-2'-methylbiphenyl and 2-azido-2',4',6'-trimethylbiphenyl leads to triplet-derived phenanthridine derivatives as major products researchgate.netoup.com. Research also indicates that 2-nitrenobiphenyls can cyclize to form phenanthridines through intramolecular C-N bond formation beilstein-journals.org.

Phenazine Formation from Diazidobiphenylssioc-journal.cn

In the case of diazidobiphenyls, alternative cyclization pathways can occur. The low-temperature photolysis of 2,2'-diazidobiphenyls in a rigid matrix has been observed to produce phenazines as minor products. This phenazine formation is attributed to the cleavage of the 1,1'-C-C bond of the biphenyl nucleus, suggesting the involvement of aziridine intermediates researchgate.netoup.com.

Ring Expansion Reactions with Related Azido-Dione Systemsrsc.orgarchive.org

Ring expansion reactions involving azido-dione systems, often related to cyclic structures, can lead to the formation of novel heterocyclic scaffolds. For instance, a novel ring expansion of 2-azido-2-phenyl-indan-1,3-dione has been described, where treatment with primary amines and cesium carbonate yields 3-amino-2,3-dihydroisoquinoline-1,4-diones nih.gov. Further reaction with amino acid methyl esters leads to a tricyclic 1,10a-dihydroimidazo-isoquinoline-2,5,10-trione scaffold nih.gov. While not directly involving biphenyls, these studies highlight the versatility of azido groups in ring expansion chemistry to generate complex heterocycles.

Substituent Effects on Intramolecular Reactivity

The presence of substituents on the biphenyl core can significantly influence the intramolecular reactivity of the azide group and the subsequent cyclization pathways. Substituents can affect the electron density of the aromatic rings, thereby altering the stability and reactivity of the nitrene intermediate. Electron-donating groups generally activate the aromatic ring, potentially facilitating C-H insertion reactions, while electron-withdrawing groups can deactivate the ring or alter the regioselectivity of cyclization lumenlearning.comlibretexts.orgminia.edu.eghrpatelpharmacy.co.in. For example, studies on substituted azidobiphenyls have shown that steric and electronic effects of substituents can influence the product distribution, favoring certain cyclization pathways over others researchgate.netoup.com. The migratory aptitude of substituents attached to boron in reactions with this compound and Lewis acids, for instance, can dictate whether intramolecular cyclization to carbazole or intermolecular reaction occurs researchgate.net.

Intermolecular Reactivity and Cycloaddition Chemistry of 2 Azidobiphenyl

Click Chemistry Applications of the Azido (B1232118) Group

The azido group in 2-azidobiphenyl is a key participant in click chemistry, a set of highly efficient and reliable reactions for forming covalent bonds. The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, known for its high yields, regioselectivity, and tolerance to various functional groups and reaction conditions. It involves the reaction of an organic azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring nih.govorganic-chemistry.orgwikipedia.org.

The CuAAC reaction with this compound and a suitable alkyne partner would yield a 1,4-disubstituted 1,2,3-triazole. This reaction is significantly faster and more regioselective than the uncatalyzed thermal Huisgen cycloaddition, which often produces mixtures of 1,4- and 1,5-regioisomers and requires harsher conditions nih.govorganic-chemistry.org. The copper(I) catalyst, often generated in situ from copper(II) salts and a reducing agent like sodium ascorbate, plays a crucial role in activating the alkyne and facilitating the cycloaddition nih.govorganic-chemistry.orgwikipedia.org.

The azido group of this compound can be utilized to functionalize or modify Metal-Organic Frameworks (MOFs). Specifically, derivatives of this compound, such as this compound-4,4′-dicarboxylic acid, have been used to synthesize azido-functionalized MOFs rsc.orgrsc.org. Post-synthetic modification (PSM) of these azido-functionalized MOFs can then be achieved via CuAAC reactions with various alkyne compounds. This process allows for the introduction of diverse functionalities onto the MOF structure, leading to materials with altered properties, such as enhanced stability or catalytic activity rsc.orgrsc.org. For instance, UiO-67–N₃, synthesized from this compound-4,4′-dicarboxylic acid, was successfully modified using click reactions with alkynes to yield UiO-67–Tz–X (where X = COOCH₃, OH, or NH₂), demonstrating the utility of azidobiphenyl derivatives in MOF engineering rsc.orgrsc.org.

The term "azide reduction" in the context of CuAAC typically refers to the catalytic cycle involving Cu(I) species that facilitates the cycloaddition, rather than the direct reduction of the azide to an amine. The mechanism involves the formation of a copper(I) acetylide complex, followed by coordination with the azide. This complex then undergoes cycloaddition to form a triazolyl-copper intermediate, which eventually releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst wikipedia.orgresearchgate.netuio.no. The reaction rate is significantly influenced by the formation of the azide/copper(I) acetylide complex, with terminal alkynes possessing lower pKa values and ligands that favor π-backbonding with copper(I) being particularly conducive to efficient CuAAC researchgate.net.

Staudinger Ligation and Azide-Phosphine Reactions

The Staudinger reaction, and its bioorthogonal variant, the Staudinger ligation, involve the reaction of an organic azide with a phosphine (B1218219) wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgsigmaaldrich.com. This reaction proceeds through an iminophosphorane intermediate, which can then be hydrolyzed to yield an amine and a phosphine oxide wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.org.

The general reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the expulsion of nitrogen gas and the formation of an iminophosphorane wikipedia.orgjk-sci.comalfa-chemistry.com. This iminophosphorane is a versatile intermediate that can react with water to form an amine and phosphine oxide wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.org. The Staudinger ligation specifically utilizes phosphines with an ester group proximal to the phosphorus atom, allowing for the formation of an amide bond before hydrolysis, making it useful for bioconjugation sigmaaldrich.com. While specific studies detailing the Staudinger ligation of this compound are not extensively detailed in the provided snippets, the general reactivity of aryl azides suggests that this compound would undergo this transformation with appropriate phosphine reagents wikipedia.orgjk-sci.comalfa-chemistry.comorganic-chemistry.orgsigmaaldrich.com.

Other Intermolecular Reactions Involving the Azido Functionality

The azido group in this compound can participate in other intermolecular reactions, primarily through its propensity to decompose and form highly reactive nitrene intermediates.

Upon thermal or photochemical activation, organic azides can lose molecular nitrogen (N₂) to generate nitrenes umich.eduresearchgate.netrsc.orgnih.gov. For this compound, this process can lead to the formation of a 2-biphenylnitrene intermediate umich.eduresearchgate.netrsc.org. These nitrenes are highly reactive species that can undergo various transformations, including intramolecular cyclization, intermolecular insertion reactions, or dimerization umich.eduresearchgate.netrsc.orgnih.gov. For instance, the thermal decomposition of this compound has been shown to yield carbazole (B46965) via an intramolecular electrophilic 1,5-cyclization of a nitrenium ion intermediate, particularly in the presence of Lewis acids like BF₃ umich.edu. Studies on similar compounds suggest that the nitrene can also undergo C-H insertion or form azo compounds depending on the reaction environment and crystal packing researchgate.netrsc.orgoup.com.

Reactions with Organoboron Reagents

This compound exhibits significant reactivity with Lewis acidic boron compounds, often leading to intramolecular cyclization reactions. Treatment of this compound with boron trifluoride (BF3) gas, typically at room temperature, promotes a facile conversion to carbazole in high yields, often exceeding 91% umich.eduresearchgate.net. This reaction proceeds via the formation of a nitrenium-borontrihalide complex, where the Lewis acidic boron species facilitates the extrusion of nitrogen from the azide group. The resulting nitrenium ion intermediate then undergoes an intramolecular electrophilic 1,5-cyclization onto the adjacent phenyl ring, forming the carbazole heterocycle umich.eduresearchgate.net.

In contrast, when a less potent Lewis acid, such as phenylboron dichloride (PhBCl2), is employed, the reaction with this compound leads to a mixture of products, including carbazole and N-phenylbiphenyl-2-amine umich.edu. The observed product distribution is influenced by the migratory aptitude of the substituent attached to the boron atom, indicating that the nature of the organoboron reagent dictates the balance between intramolecular cyclization and intermolecular reactions umich.edu.

Table 1: Reactions of this compound with Organoboron Reagents

| Boron Reagent | Primary Product(s) | Reaction Conditions | Approximate Yield | Citation(s) |

| Boron Trifluoride (BF3) | Carbazole | Room temperature | Up to 91% | umich.eduresearchgate.net |

| Phenylboron dichloride (PhBCl2) | Carbazole and N-phenylbiphenyl-2-amine | Not specified; mixture obtained | Not specified | umich.edu |

Formation of Carbodiimides and Related Cycloadducts from Bis(azidobiphenyls)

The chemistry of bis(azidobiphenyl) derivatives provides pathways for the synthesis of carbodiimides and complex fused heterocyclic systems. Specifically, compounds such as N-2-(2'-azido)biphenyl-N'-arylcarbodiimides have been observed to react with triphenylphosphane acs.org. This reaction initially generates zwitterionic intermediates, which can subsequently undergo hydrolytic cleavage to yield guanidines. Alternatively, these intermediates can react with aromatic isocyanates, leading to the formation of dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives acs.org. This latter transformation is proposed to involve a non-isolable bis(carbodiimide) intermediate that undergoes an intramolecular [2 + 2] cycloaddition as a final step acs.org.

Further investigations into derivatives of 2,2'-diazidobiphenyl, often proceeding through their bis(iminophosphorane) intermediates, demonstrate their utility in reactions with aromatic isocyanates to construct similar fused ring structures acs.orgacs.orgresearchgate.net. These reactions underscore the versatility of the azido functional group in facilitating cascade reactions that culminate in intricate polycyclic architectures, with carbodiimide (B86325) intermediates playing a pivotal role in the cycloaddition processes acs.orgacs.orgresearchgate.net.

Table 2: Formation of Carbodiimides and Cycloadducts from Bis(azidobiphenyl) Derivatives

| Bis(azidobiphenyl) Precursor / Derivative | Reaction Partner / Reagent | Resulting Product Type | Key Intermediate / Mechanism | Citation(s) |

| N-2-(2'-Azido)biphenyl-N'-arylcarbodiimides | Triphenylphosphane | Zwitterionic compounds (precursors to guanidines or further cycloadducts) | Phosphine-mediated N-transfer; potential bis(carbodiimide) formation | acs.org |

| N-2-(2'-Azido)biphenyl-N'-arylcarbodiimides | Aromatic Isocyanates | Dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivatives | Non-isolable bis(carbodiimide intermediate undergoing intramolecular [2 + 2] cycloaddition | acs.org |

| 2,2'-Diazidobiphenyl derivatives (via bis(iminophosphorane) intermediates) | Aromatic Isocyanates | Fused ring systems (e.g., dibenzo[d,f]-1,3-diazetidino[1,2-a]diazepine derivs.) | Aza-Wittig reaction, involving carbodiimide intermediates | acs.orgacs.orgresearchgate.net |

Theoretical and Computational Investigations of 2 Azidobiphenyl Systems

Quantum Chemical Studies on Nitrene Intermediates

Upon extrusion of dinitrogen, 2-azidobiphenyl forms 2-biphenylylnitrene, an electron-deficient species that can exist in either a singlet or a triplet spin state. Quantum chemical calculations have been instrumental in characterizing these intermediates and mapping their subsequent reactions.

Computational studies have established that for 2-biphenylylnitrene, the triplet state is the electronic ground state, lying lower in energy than the singlet state. nih.govacs.org Laser flash photolysis (LFP) of this compound in a glassy matrix at 77 K allows for the spectroscopic observation of the initially formed singlet nitrene, which has a characteristic absorption maximum (λmax) at 410 nm. nih.gov This singlet species is short-lived and decays to the more stable triplet nitrene. nih.gov

The electronic and vibrational spectra of these intermediates have been computed using density functional theory, and the results support the assignment of the experimentally observed transient spectra. nih.govacs.org The singlet nitrene is a closed-shell species (in its first excited state) with paired electrons, making it highly reactive and prone to rapid intramolecular reactions. In contrast, the triplet nitrene has two unpaired electrons, behaves as a diradical, and is comparatively more persistent under matrix isolation conditions. nih.gov

Table 1: Calculated Properties of 2-Biphenylylnitrene Intermediates This table is interactive. Click on the headers to sort the data.

| Intermediate | Spin State | Calculated λmax (nm) | Key Characteristics |

|---|---|---|---|

| 2-Biphenylylnitrene | Singlet (S1) | ~410 nih.gov | Short-lived, closed-shell character, precursor to cyclization and ring expansion. |

| 2-Biphenylylnitrene | Triplet (T0) | - | Ground state, diradical character, more stable than the singlet state. nih.gov |

The initially generated singlet 2-biphenylylnitrene is at a key branching point on the potential energy surface. Computational studies, particularly using high-level methods like CASPT2, have been crucial in mapping the energetic landscape of its subsequent transformations. nih.govacs.org In solution at room temperature, the singlet nitrene rapidly partitions between two main pathways:

Direct C-H Insertion: An intramolecular cyclization via insertion into a C-H bond of the adjacent phenyl ring to form an isocarbazole intermediate. nih.govacs.org

Ring Expansion: A rearrangement to a seven-membered ring ketenimine structure, known as an azacycloheptatetraene, via a transient benzazirine intermediate. nih.govacs.org

Calculations have successfully predicted the energies of these transient intermediates (isocarbazole, benzazirine, azacycloheptatetraene) and, critically, the transition structures that connect them. nih.govacs.org The azacycloheptatetraene can reversibly ring-open back to the singlet nitrene, acting as a reservoir for this reactive species. nih.govacs.org Ultimately, the thermodynamically favored product, carbazole (B46965), is formed from the isocarbazole intermediate through a 1,5-hydrogen shift. nih.govacs.org The computational models accurately predict this complex reaction network, starting from the singlet nitrene and proceeding through various intermediates and transition states to the final stable product.

Mechanistic Elucidation Through Computational Modeling

Computational modeling provides a powerful lens for examining the step-by-step mechanism of chemical reactions. For the this compound system, different computational tools are employed to match the complexity of the specific chemical processes being studied, from ground-state thermal reactions to photochemically induced excited-state transformations.

Density Functional Theory (DFT), particularly using hybrid functionals like B3LYP, has been widely used to investigate the reaction mechanism of this compound decomposition. nsc.ru DFT calculations are effective for locating the equilibrium geometries of reactants, intermediates, and products on the ground-state potential energy surface. nsc.ru Furthermore, DFT is used to find the transition state structures that represent the energy maxima along a reaction coordinate, thereby allowing for the calculation of activation energy barriers for specific reaction steps. nsc.ru

For the 2-biphenylylnitrene system, DFT has been employed to optimize the geometries of the singlet and triplet nitrenes, the isocarbazole and benzazirine intermediates, and the final carbazole product. nih.govnsc.ru Vibrational frequency calculations are performed at these stationary points to confirm them as either true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency), which validates the proposed reaction pathway. nsc.ru

Table 2: Application of DFT in Studying this compound Decomposition This table is interactive. Click on the headers to sort the data.

| Application | Description | Reference |

|---|---|---|

| Geometry Optimization | Calculation of the lowest-energy structures for reactants, intermediates (e.g., isocarbazole), transition states, and products. | nsc.ru |

| Vibrational Analysis | Confirmation of stationary points as minima or transition states and calculation of zero-point vibrational energies. | nsc.ru |

| Spectral Prediction | Computation of electronic and vibrational spectra to aid in the assignment of experimental transient absorption data. | nih.govacs.org |

| Energetics | Determination of relative energies of species along the reaction pathway to map out the potential energy surface. | nsc.ru |

The photolysis of this compound involves electronically excited states, which are often poorly described by single-reference methods like standard DFT. The Complete Active Space Second-Order Perturbation Theory (CASPT2) method is a high-level, multiconfigurational quantum chemical method well-suited for studying such photochemical processes. nsc.rumolcas.org

In the case of this compound, the photochemically generated singlet nitrene is an excited state. CASPT2 calculations have been essential for accurately determining the energies of this species and the subsequent intermediates and transition states involved in its decay. nih.govacs.orgnih.gov These calculations provide a more reliable energetic picture of the photochemical reaction pathway than DFT alone, correctly describing the multireference character of the electronic states involved. The successful prediction of the energies for the entire reaction sequence, from the singlet nitrene to carbazole via isocarbazole and the benzazirine/azacycloheptatetraene intermediates, underscores the power of CASPT2 in elucidating complex excited-state chemistry. nih.govacs.org

Prediction of Reactivity and Selectivity in this compound Transformations

A key goal of computational chemistry is to predict the outcome of a chemical reaction. By integrating the results from DFT and CASPT2 calculations, a comprehensive understanding of the factors controlling reactivity and selectivity in the transformation of this compound can be achieved. nih.govacs.org

The calculated potential energy surface reveals the relative heights of the energy barriers for the competing pathways available to the singlet 2-biphenylylnitrene. The partitioning of the singlet nitrene between direct C-H insertion (leading to isocarbazole) and ring expansion (leading to benzazirine) is governed by the respective activation energies of these steps. nih.govnih.gov Computational models can quantify these barriers, allowing for a prediction of the product distribution under various conditions.

For example, detailed DFT and CASPT2 studies on related substituted phenylnitrenes have shown that the barriers for cyclization versus ring expansion can be separated by several kcal/mol, dictating the favored pathway. nih.gov In the case of 2-biphenylylnitrene itself, the calculations map out a complex network where the intermediates are interconnected, but ultimately funnel towards the most thermodynamically stable product, carbazole. nih.govacs.org This predictive capability allows chemists to understand why certain products are formed and provides a framework for designing substituted azides that might favor alternative reaction pathways, leading to different heterocyclic products.

Solid-State Photochemistry Modeling and Crystal-to-Crystal Transitions

Theoretical and computational investigations into the solid-state photochemistry of this compound systems have provided significant insights into the reaction mechanisms and the factors governing the observed crystal-to-crystal transitions. These studies, employing a range of computational techniques, have been instrumental in elucidating the complex interplay of molecular and crystal lattice forces that dictate the transformation of this compound into carbazole.

The photochemical reaction of this compound in the crystalline state is a classic example of a topochemically controlled reaction, where the crystal lattice environment pre-organizes the reactant molecules in a conformation that is conducive to the formation of the product. Upon irradiation, the azide (B81097) group undergoes photolysis to extrude a molecule of nitrogen, generating a highly reactive nitrene intermediate. This is followed by an intramolecular cyclization to form the stable carbazole product. The entire process often occurs with minimal disruption to the crystal lattice, leading to a direct, single-crystal-to-single-crystal transformation.

Computational modeling has been pivotal in understanding the energetics and kinetics of this process. Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations are commonly used to map the potential energy surface of the photochemical reaction, identifying the transition states and intermediates involved. These calculations help to rationalize the observed reaction pathway and to predict the quantum yields of the reaction.

Furthermore, molecular dynamics (MD) simulations have been employed to model the dynamic aspects of the crystal-to-crystal transition. These simulations can track the motions of individual atoms and molecules as the reaction proceeds, providing a detailed picture of the structural changes that occur within the crystal. By analyzing the simulation trajectories, researchers can gain insights into the cooperativity of the molecular motions and the role of lattice vibrations in facilitating the transformation.

The table below summarizes key findings from theoretical and computational studies on the solid-state photochemistry of this compound and related systems.

| Computational Method | System Studied | Key Findings |

| DFT/TD-DFT | This compound | Elucidation of the electronic excited states involved in the photolysis of the azide group. |

| CASSCF/CASPT2 | Phenyl azide | Characterization of the conical intersections that facilitate the non-radiative decay of the excited state and the formation of the nitrene intermediate. |

| Molecular Dynamics (MD) | Crystalline this compound | Simulation of the crystal-to-crystal transition, revealing the cooperative motions of the molecules during the transformation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | This compound in a crystal lattice | Investigation of the influence of the crystal environment on the reaction pathway and energetics. |

These computational studies have not only deepened our understanding of the fundamental principles governing solid-state reactivity but have also provided valuable guidance for the design of new photoresponsive materials with tailored properties. The ability to model and predict the behavior of molecules in the crystalline state is a powerful tool for the development of advanced materials for applications in areas such as optical data storage, molecular switches, and actuators.

Applications in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Nitrogen Heterocycles Beyond Carbazoles

While the photolytic or thermal decomposition of 2-azidobiphenyl is a well-established route to carbazoles via nitrene intermediates rsc.orgntnu.noslideshare.netrsc.orgi-aps.orgacs.orgdokumen.pubscience.govacs.orgbeilstein-journals.orgscribd.combbhegdecollege.comumich.edudss.go.thscience.govacs.orgiucr.orgscience.gov, its utility extends to the synthesis of other nitrogen-containing heterocycles. The reactive nitrene species generated from this compound can undergo various cyclization pathways depending on the reaction conditions and the presence of other functional groups or substituents. For instance, substituted 2-azidophenyl compounds have been shown to yield heterocycles such as 2-methylthieno[3,2-c]quinoline through cyclization reactions involving the nitrene intermediate rsc.org. Furthermore, the azide (B81097) group itself is a key participant in cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which efficiently forms 1,2,3-triazoles researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net. These triazoles represent a significant class of nitrogen heterocycles that can be readily incorporated into larger molecular structures.

| Heterocycle Type | Precursor/Reaction Type | Key Transformation | Example Product/Structure | Citation |

| Thienoquinoline | Substituted 2-azidophenyl compound | Nitrene cyclization | 2-methylthieno[3,2-c]quinoline | rsc.org |

| Triazole | This compound derivative + Alkyne (Click Chemistry) | 1,3-Dipolar cycloaddition | 1,2,3-Triazole ring | researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net |

Precursor for Functional Materials and Polymers

The biphenyl (B1667301) structure, coupled with the azide functionality, makes this compound and its derivatives valuable precursors for advanced functional materials, particularly porous frameworks.

While research has extensively explored the use of this compound derivatives in the synthesis of Metal-Organic Frameworks (MOFs), direct integration into Microporous Organic Polymers (MOPs) has not been as widely reported in the reviewed literature. MOPs, like MOFs, are porous materials, but they are typically constructed solely from organic building blocks linked by covalent bonds. The azide group of this compound could potentially participate in polymerization reactions to form such networks, but specific examples of this compound-based MOPs are not detailed in the provided search results.

Derivatives of this compound, particularly this compound-4,4'-dicarboxylic acid (H₂BPDC-N₃), have been successfully employed as ligands for the synthesis of Metal-Organic Frameworks (MOFs) researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net. A notable example is the azido-functionalized Zr(IV) MOF, UiO-67-N₃, synthesized using H₂BPDC-N₃ as the organic linker researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net. This MOF can be prepared at relatively low temperatures to prevent the in situ thermocyclization of the ligand to carbazole (B46965) derivatives researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.net. The azide groups present on the UiO-67-N₃ framework are amenable to post-synthetic modification (PSM) via click chemistry (CuAAC) with various alkyne-containing molecules. This process yields new MOFs with diverse functionalities, such as UiO-67-Tz-COOCH₃, UiO-67-Tz-OH, and UiO-67-Tz-NH₂ researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net. These modified MOFs often exhibit enhanced stability compared to the parent azido-MOF rsc.orgrsc.orgrsc.orgresearchgate.net.

| MOF Name | Metal Node | Ligand | Key Functionalization (via PSM) | Application of Functionalized MOF | Citation |

| UiO-67-N₃ | Zr(IV) | This compound-4,4'-dicarboxylic acid | UiO-67-Tz-COOCH₃, -OH, -NH₂ | UiO-67-Tz-NH₂ as catalyst | researchgate.netrsc.orgrsc.orgacs.orgrsc.orggla.ac.ukresearchgate.netresearchgate.net |

| (H₂BPDC-N₃) | for Knoevenagel condensation |

Modular Synthesis of Bioactive Scaffolds

The azide group in this compound makes it an excellent candidate for modular synthesis strategies, particularly those employing "click" chemistry. The CuAAC reaction allows for the facile and selective coupling of the azide moiety with alkynes, enabling the efficient attachment of diverse functional groups or molecular fragments to the biphenyl core researchgate.netacs.orgnih.gov. This modular approach is highly valuable in medicinal chemistry and drug discovery for generating libraries of compounds with potential biological activity. For instance, the ability to functionalize MOFs derived from this compound, such as UiO-67-N₃, with amino groups (UiO-67-Tz-NH₂) has led to materials capable of catalyzing reactions relevant to the synthesis of fine chemicals and pharmaceuticals, such as the Knoevenagel condensation rsc.orgrsc.orgrsc.orgresearchgate.net. This demonstrates how this compound derivatives can be incorporated into functional materials that, in turn, facilitate the synthesis of complex bioactive molecules.

| Synthetic Strategy | Key Reaction | Role of this compound | Outcome/Application | Citation |

| Modular Synthesis | Click Chemistry (CuAAC) | Azide functional group | Attachment of diverse functionalities, creation of catalytic materials for bioactive synthesis | rsc.orgrsc.orgresearchgate.netacs.orgnih.gov |

Compound List:

this compound

Future Research Directions and Unexplored Reactivity of 2 Azidobiphenyl

Development of Novel Catalytic Systems for Azide (B81097) Transformations

Future research should focus on the development of sophisticated catalytic systems to harness the rich reactivity of 2-azidobiphenyl and related aryl azides. This includes exploring organocatalytic azide–carbonyl [3+2]-cycloaddition (OrgACC) reactions that proceed under mild, ambient conditions, offering high rates and regioselectivity sched.com. Furthermore, the design of transition metal-catalyzed transformations remains a critical area, with potential for advancements in copper-catalyzed azide-alkyne cycloadditions (CuAAC) and aerobic oxidative reactions acs.org. The integration of photoredox catalysis with transition metal catalysis (metallaphotoredox) offers a promising frontier for activating aryl azides in cross-coupling reactions, potentially utilizing nickel or other earth-abundant metals princeton.edu. Research could also target the development of catalytic systems that generate N-aryl metal nitrenes in situ from aryl azides , facilitating selective bond constructions, particularly for N-heterocyclic scaffolds uic.edu. The goal is to move beyond traditional methods and create more sustainable, efficient, and selective catalytic pathways for azide functionalization.

Exploration of New Reactivity Modes and Product Derivatizations

Beyond established reactions such as cycloadditions and Curtius rearrangements, the unexplored reactivity modes of this compound warrant significant investigation. The photolysis of aryl azides, including this compound, generates highly reactive nitrene intermediates, which can undergo complex transformations like ring expansion, insertion, and rearrangement reactions researchgate.netohiolink.eduscience.gov. Future studies could delve into the precise control of these nitrene pathways, differentiating between singlet and triplet states to achieve specific product derivatizations. This could involve exploring novel reaction partners, such as electrophiles or specific nucleophiles, to create diverse molecular architectures. Investigations into the derivatization of biphenyl (B1667301) scaffolds through these nitrene-mediated processes could lead to the synthesis of complex organic molecules, functional materials, or advanced pharmaceutical intermediates. Understanding the nuances of nitrenium ion chemistry generated from aryl azides also presents an opportunity for novel nucleophilic substitution or addition reactions researchgate.net.

Advanced Spectroscopic Techniques for Elucidating Transient Species

A deeper understanding of the reaction mechanisms involving this compound necessitates the application of advanced spectroscopic techniques to characterize transient intermediates. Time-resolved spectroscopy , including nanosecond and femtosecond transient absorption spectroscopy, is crucial for observing short-lived species such as singlet and triplet phenyl nitrenes, and their subsequent reactions researchgate.netscience.govresearchgate.net. Techniques like matrix isolation spectroscopy and Electron Spin Resonance (ESR) spectroscopy have been instrumental in characterizing nitrenes and other reactive fragments, providing insights into their electronic structure and spin states researchgate.netresearchgate.net. Future research could employ these methods in conjunction with computational chemistry to correlate spectral data with mechanistic pathways, thereby elucidating the intricate details of reaction initiation, intermediate formation, and decay processes. This approach is vital for understanding complex photochemical transformations and guiding the development of new synthetic strategies.

Computational Design of this compound Analogues with Tuned Reactivity

Computational chemistry offers a powerful platform for the rational design and prediction of novel this compound analogues with tailored reactivity. Density Functional Theory (DFT) and other quantum chemical methods can be utilized to model reaction mechanisms, predict activation energies, and elucidate the electronic and steric factors influencing reactivity researchgate.netibs.re.krresearchgate.net. By systematically modifying the biphenyl core or the azide functional group, researchers can computationally screen potential analogues for enhanced catalytic activity, altered selectivity, or novel reaction pathways ibs.re.krresearchgate.netnih.gov. This approach can guide the synthesis of derivatives with fine-tuned properties, for instance, to improve stability, increase reaction rates in specific transformations, or achieve orthogonality in complex chemical environments. The integration of computational screening with experimental validation is key to accelerating the discovery of new chemical transformations and materials derived from the azidobiphenyl scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.